Structural Minimalism as a Synthetic Intermediate: MW Advantage Over Closest Benzodioxole Analog
The target compound (MW 272.33) is approximately 30% lighter than its closest commercially available structural analog, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS 1172231-07-0, MW 392.4), and contains the minimal acetamide substituent rather than an elaborated benzodioxole-acetamide . This lower molecular weight and reduced structural complexity confer superior synthetic tractability for late-stage diversification: the free acetamide NH and the pyrazole C4 position remain available for further functionalization. In fragment-based drug discovery, this compound occupies a molecular weight range consistent with Rule-of-Three compliant fragments, whereas the benzodioxole analog exceeds typical fragment cutoffs [1]. The patent literature (US 7,847,101) explicitly claims pyrazolylbenzothiazole derivatives of formula (1) wherein R3 is hydrocarbyl and R4 is hydrogen—a substitution pattern directly matching the target compound's acetamide group—as key intermediates for generating diverse therapeutic candidates [2].
| Evidence Dimension | Molecular weight and synthetic accessibility as a diversification intermediate |
|---|---|
| Target Compound Data | MW 272.33 g/mol; C13H12N4OS; unsubstituted acetamide at pyrazole 5-position |
| Comparator Or Baseline | CAS 1172231-07-0: MW 392.4 g/mol; C20H16N4O3S; benzodioxole-acetamide substituent |
| Quantified Difference | MW difference: 120.07 g/mol (30.6% lower for target compound); reduced steric bulk and 2 fewer rotatable bonds |
| Conditions | Structural comparison based on chemical formulae and commercial availability data |
Why This Matters
Lower MW and minimal substitution make this compound a superior starting point for fragment-based screening and parallel library synthesis, where every additional Dalton and rotatable bond reduces hit-to-lead efficiency.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
- [2] QLT Inc. Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. US Patent 7,847,101 B2. Issued December 7, 2010. Column 1-10, Formula (1) wherein R4 = H. View Source
